molecular formula C17H16F3N3O4 B2499087 1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1351616-01-7

1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Katalognummer: B2499087
CAS-Nummer: 1351616-01-7
Molekulargewicht: 383.327
InChI-Schlüssel: PSSCJTHCBSLQKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique structural architecture combining an azetidine ring, a 5-methylisoxazole moiety, and a 4-(trifluoromethoxy)benzyl group. The 5-methylisoxazole group may contribute to hydrogen-bonding interactions with biological targets, such as enzymes or receptors.

Eigenschaften

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4/c1-10-6-14(22-27-10)16(25)23-8-12(9-23)15(24)21-7-11-2-4-13(5-3-11)26-17(18,19)20/h2-6,12H,7-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSCJTHCBSLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, with CAS number 1351616-01-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H16_{16}F3_3N3_3O4_4
  • Molecular Weight : 383.32 g/mol
  • Structure : The compound features a complex structure with an isoxazole ring and a trifluoromethoxy group, which are known to influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its effects on enzyme inhibition and anti-inflammatory properties.

Enzyme Inhibition

Research indicates that derivatives of compounds containing the isoxazole moiety often exhibit inhibition of carbonic anhydrase (CA), an important enzyme involved in various physiological processes. For example, studies on related compounds have shown that some exhibit modest inhibition against isoforms like hCA I and II. While specific data on this compound's CA inhibition is limited, the structural similarities suggest potential activity.

Anti-inflammatory Properties

The anti-inflammatory activity of compounds similar to 1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has been documented. In particular, compounds with similar scaffolds have demonstrated significant effects in reducing inflammation markers in experimental models. For instance, bioisosteric replacements in related compounds have led to enhanced anti-inflammatory effects, suggesting that modifications in the molecular structure can yield promising therapeutic agents.

Study 1: Carbonic Anhydrase Inhibition

A study examined a series of isoxazole derivatives for their ability to inhibit human carbonic anhydrases (hCAs). While the specific compound was not included, related structures demonstrated weak inhibition profiles against hCA I and II, indicating that further optimization could enhance potency .

CompoundhCA I Inhibition (Ki_i)hCA II Inhibition (Ki_i)
Compound A96.0 μM87.8 μM
Compound BWeakWeak

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory agents, compounds with similar functionalities were tested for their efficacy in carrageenan-induced paw edema models. The results indicated significant reductions in edema and pro-inflammatory cytokines, highlighting the potential of these compounds as therapeutic agents for inflammatory diseases .

CompoundAnti-inflammatory Activity (%)
Compound X53.41%
Reference Drug (Indomethacin)Higher

The mechanisms through which this compound may exert its biological effects are likely multifaceted:

  • Enzyme Interaction : The presence of the isoxazole ring may facilitate interactions with active sites of enzymes like carbonic anhydrase.
  • Inflammatory Pathway Modulation : Structural features may influence signaling pathways involved in inflammation, potentially modulating the release of cytokines and mediators.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

The compound's unique chemical structure allows it to interact with various biological targets, making it a candidate for biochemical research.

1. Enzyme Inhibition
Isoxazole derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The incorporation of the azetidine moiety may enhance binding affinity and selectivity towards target enzymes, leading to potential applications in metabolic disorders.

2. Structure-Activity Relationship Studies
The compound serves as an important model for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. By modifying different substituents on the isoxazole and azetidine rings, researchers can assess the impact on biological activity, leading to the design of more effective compounds.

Material Science Applications

Beyond biological applications, 1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide may have utility in material science.

1. Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials due to its unique electronic properties conferred by the trifluoromethoxy group. This may lead to applications in organic electronics or sensors.

2. Polymer Chemistry
In polymer chemistry, incorporating such compounds into polymer matrices can enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or electrical conductivity.

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: FLT3 Inhibitors
A series of 4-arylamido 5-methylisoxazole derivatives were synthesized and evaluated for their inhibitory activity against FLT3. One derivative demonstrated significant selectivity and potency, leading to further development as a potential AML treatment .

Case Study 2: Neuroprotective Agents
Research into isoxazole-based compounds has shown that modifications can lead to enhanced neuroprotective effects in cellular models of neurodegeneration. These findings support the ongoing investigation into their therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 1-(5-methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, we compare it with structurally or functionally related compounds, focusing on metabolic stability, enzymatic interactions, and pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Metabolic Pathway Enzyme Induction Effects Bioavailability (Predicted)
1-(5-Methylisoxazole-3-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide Azetidine, 5-methylisoxazole, trifluoromethoxy Hypothesized: CYP3A4-mediated oxidation Limited data; trifluoromethoxy may reduce CYP induction High (logP ~3.2)
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Imidazole, triazeno, carboxamide N-demethylation (microsomal enzymes) Induced by phenobarbital/prochlorperazine Moderate (rapid metabolism)
Hypothetical Azetidine-Imidazole Hybrid Azetidine, imidazole, carboxamide Glucuronidation No significant induction Moderate

Key Research Findings:

Metabolic Stability: The trifluoromethoxy group in the target compound is associated with enhanced metabolic stability compared to DIC’s triazeno group, which undergoes rapid N-demethylation . This difference suggests a longer plasma half-life for the target compound. DIC’s metabolism generates formaldehyde and CO₂ as byproducts, a pathway mediated by inducible liver microsomal enzymes . In contrast, the target compound’s isoxazole and azetidine motifs may resist such degradation, favoring slower clearance.

Enzyme Interactions: DIC’s N-demethylation is significantly enhanced by phenobarbital (10.5% CO₂ excretion vs. 4.0% baseline in rats) , indicating susceptibility to cytochrome P450 induction. The target compound’s trifluoromethoxy group, however, is less likely to participate in CYP-mediated interactions, reducing drug-drug interaction risks.

Structural Advantages: The azetidine ring in the target compound imposes steric constraints that may improve binding specificity compared to DIC’s flexible imidazole-triazeno structure.

Vorbereitungsmethoden

Cyclization of Ethyl Ethoxymethyleneacetoacetate

The isoxazole ring is constructed via cyclization of ethyl ethoxymethyleneacetoacetate with hydroxylamine sulfate under controlled conditions:

  • Reagents : Ethylacetoacetate, triethylorthoformate, acetic anhydride.
  • Conditions : 100–110°C for 4–6 hours, yielding ethyl ethoxymethyleneacetoacetate.
  • Cyclization : Hydroxylamine sulfate (1.2 eq) in ethanol/water at −5°C to 0°C for 2 hours.
    • Regioselectivity : Low temperatures (−10°C to 0°C) favor attack at the ethoxymethylene carbon, minimizing isomeric impurities (e.g., ethyl-3-methylisoxazole-4-carboxylate).
    • Yield : 85–90% after crystallization.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to 5-methylisoxazole-3-carboxylic acid:

  • Reagents : 6M HCl, reflux for 3 hours.
  • Yield : 92–95%.

Preparation of Azetidine-3-Carboxamide Intermediate

Azetidine-3-Carboxylic Acid Activation

Azetidine-3-carboxylic acid is activated as a mixed anhydride or acid chloride for amide bond formation:

  • Activation : Thionyl chloride (2 eq) in toluene at 60°C for 2 hours yields azetidine-3-carbonyl chloride.
  • Alternative : Use of coupling agents (e.g., HATU, EDCI) in DMF at 0°C to room temperature.

Coupling with 4-(Trifluoromethoxy)Benzylamine

The activated azetidine reacts with 4-(trifluoromethoxy)benzylamine:

  • Conditions : Triethylamine (1.5 eq) in dichloromethane at 0–5°C for 4 hours.
  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 78–82%.

Final Coupling: Isoxazole-Azetidine Conjugation

The 5-methylisoxazole-3-carbonyl group is introduced via acyl chloride coupling:

  • Reagents : 5-Methylisoxazole-3-carbonyl chloride (1.1 eq), azetidine-3-carboxamide intermediate (1 eq).
  • Conditions : Triethylamine (2 eq) in THF at −10°C to 0°C for 12 hours.
  • Purification : Recrystallization from ethanol/water (3:1).
  • Yield : 70–75%.

Critical Process Parameters and Impurity Control

Byproduct Mitigation

  • Isomeric Impurities : Controlled by maintaining cyclization temperatures below 0°C.
  • Hydrolysis Byproducts : Avoid aqueous basic conditions during acyl chloride reactions.
  • CATA Formation : Reverse addition of trifluoromethoxybenzylamine minimizes localized basification.

Analytical Data

Parameter Value Method
Purity (HPLC) 99.8–100% C18, 0.1% H3PO4/MeOH
Melting Point 158–160°C Differential Scanning
IR (cm⁻¹) 1720 (C=O), 1650 (amide I) ATR-FTIR

Scale-Up Considerations

  • Solvent Selection : Toluene/acetic acid mixtures improve crystallization efficiency.
  • Temperature Control : Jacketed reactors with cryogenic cooling for exothermic steps.
  • Cost Optimization : Hydroxylamine sulfate reduces raw material costs vs. hydrochloride salts.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with azetidine intermediates. Key steps include:

  • Coupling agents : Carbodiimides (e.g., EDC/HOBt) or uronium salts (e.g., HATU) for amide bond formation between the isoxazole carbonyl and azetidine amine groups .
  • Solvent systems : Use polar aprotic solvents like DMF or DCM under inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Advanced: How can the compound’s mitochondrial targeting be evaluated in cellular models?

Answer:
Mitochondrial assays require:

  • Isolation of mitochondria : Use differential centrifugation from mouse liver homogenates in sucrose-Tris-EGTA buffer to isolate intact mitochondria .
  • Functional assays :
    • Measure calcium retention capacity (CRC) using Calcium Green-5N fluorescence to assess permeability transition pore (mPTP) modulation .
    • Monitor mitochondrial membrane potential (ΔΨm) with Rhodamine 123 (Rh123) fluorescence under stressors like FCCP .
  • Validation : Include controls (e.g., cyclosporin A for mPTP inhibition) and normalize to protein content .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Verify azetidine protons (δ 3.5–4.5 ppm) and trifluoromethoxybenzyl aromatic signals (δ 7.2–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and CF₃O groups (δ 120–125 ppm, split by ¹JCF coupling) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm deviation from theoretical mass .
  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer: Contradictions may arise from:

  • Purity variability : Impurities (e.g., residual DMF) can inhibit enzymes; validate via elemental analysis and LC-MS .
  • Assay conditions : Differences in DMSO concentration (>1% can disrupt membranes) or mitochondrial isolation protocols (e.g., BSA-free buffers reduce nonspecific binding) .
  • Statistical rigor : Use triplicate measurements with ANOVA and post-hoc tests (e.g., Tukey’s) to confirm significance .

Basic: What safety precautions are critical during handling?

Answer:

  • Toxicity : Classified as Acute Toxicity Category 4 (oral LD₅₀ >300 mg/kg); use PPE (gloves, lab coat) .
  • Storage : Store at −20°C under desiccation to prevent hydrolysis of the trifluoromethoxy group .
  • Waste disposal : Incinerate in accordance with local regulations for halogenated compounds .

Advanced: How to design SAR studies for optimizing target affinity?

Answer:

  • Core modifications :
    • Replace 5-methylisoxazole with 3,5-dimethylisoxazole to assess steric effects on target binding .
    • Substitute trifluoromethoxybenzyl with pentafluorosulfanylbenzyl to evaluate electronic impacts .
  • Functional assays :
    • Use surface plasmon resonance (SPR) for kinetic binding analysis (KD, kon/koff) .
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in mitochondrial targets .

Basic: What solvents and conditions stabilize the compound in solution?

Answer:

  • Stable solvents : DMSO (for stock solutions), ethanol, or acetonitrile (avoid aqueous buffers for long-term storage) .
  • Degradation prevention :
    • Maintain pH 6–7 in buffered solutions to prevent azetidine ring opening .
    • Protect from light (UV-sensitive due to isoxazole moiety) .

Advanced: How to evaluate off-target effects in kinase inhibition studies?

Answer:

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen against 100+ kinases at 1 µM .
  • Counter-screens :
    • Test mitochondrial complex I/II activity (via NADH oxidation assays) to exclude respiratory chain interference .
    • Assess cytotoxicity in HEK293 cells (MTT assay) to distinguish target-specific effects .

Basic: How to troubleshoot low yields in amide coupling steps?

Answer:

  • Activation issues : Pre-activate carboxylic acid with HATU/DIPEA for 10 min before adding amine .
  • Steric hindrance : Use microwave-assisted synthesis (50–80°C, 30 min) to improve reaction kinetics for bulky amines .
  • Workup : Extract unreacted starting materials with ethyl acetate/water (3:1) to isolate product .

Advanced: What computational tools predict metabolic stability?

Answer:

  • Software : Use ADMET Predictor or Schrödinger’s QikProp to estimate hepatic clearance and CYP450 interactions .
  • Metabolite ID : Perform in silico fragmentation (e.g., Mass Frontier) to predict oxidative (CYP3A4) or hydrolytic metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.